Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Description
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a β-keto ester characterized by a central 3-oxopropanoate backbone substituted with a 4-isopropylphenyl group. This compound serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic systems such as triazolopyrimidines, pyrimidinones, and coumarin derivatives. Its reactivity stems from the electrophilic β-keto carbonyl, which undergoes condensations with nucleophiles (e.g., amines, hydrazines) to form fused heterocycles with pharmacological relevance .
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYAOSIMPAQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374809 | |
| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54957-66-3 | |
| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 4-isopropylbenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of ethyl 3-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the ester group. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., CF₃, OCF₃) : Enhance electrophilicity of the β-keto carbonyl, accelerating nucleophilic attacks. For example, the CF₃ group in increases reactivity in cyclocondensation reactions with triazolamine, yielding anti-tubercular agents.
- Electron-Donating Groups (e.g., isopropyl, cyclopropyl): Reduce electrophilicity but improve steric shielding.
- Heteroaromatic Substituents (e.g., thienyl) : Alter conjugation pathways. The 2-thienyl derivative in participates in π-stacking, critical for luminescent material synthesis.
Biological Activity
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a carbonyl group adjacent to a phenyl ring with an isopropyl substituent. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The carbonyl group plays a crucial role in its reactivity, enabling it to form adducts with nucleophiles such as amino acids and proteins. This interaction can potentially influence enzyme activities and signaling pathways involved in cellular processes.
Biological Activity Overview
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
- Anticancer Potential : Several studies have explored the anticancer activity of related compounds. For example, derivatives tested against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 breast cancer cells showed promising cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For instance, high-throughput screening has identified structural analogs that inhibit histone methyltransferases, which are crucial for regulating gene expression in cancer cells .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of similar compounds, the DPPH radical scavenging method was employed. The results indicated that certain derivatives had antioxidant activities surpassing that of ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress management .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
| This compound | 80% |
Case Study 2: Anticancer Efficacy
Another study evaluated the efficacy of structurally related compounds against various cancer cell lines. The results demonstrated that some derivatives induced significant apoptosis in U-87 cells at concentrations as low as 10 μM.
| Cell Line | IC50 (μM) |
|---|---|
| U-87 | 12 |
| MDA-MB-231 | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
